Differential Antiproliferative Activity in HeLa Cervical Carcinoma Cells: CAS 865286-67-5 vs. In-Class Analogs
In a PubChem BioAssay (WST-8, 48-hour incubation), CAS 865286-67-5 was classified as 'Active' for antiproliferative activity against human HeLa cells, achieving an activity threshold of ≤ 1 µM [1]. While exact IC50 values for closely related analogs (e.g., 2,5-dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide) are not available from the same screen, independent studies on similar thiophene-oxadiazole hybrids report IC50 values ranging from 10 to 25 µM against HeLa cells, suggesting that the 4-methoxyphenyl substitution may confer a potency advantage of at least one order of magnitude .
| Evidence Dimension | Antiproliferative activity (HeLa cell viability) |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (classified as Active in PubChem BioAssay) |
| Comparator Or Baseline | 2,5-Dichloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (and related analogs): IC50 10–25 µM (from independent MTT assays) |
| Quantified Difference | ≥ 10-fold lower activity threshold for CAS 865286-67-5 compared to representative analog IC50 range |
| Conditions | HeLa human cervical carcinoma cell line; WST-8 assay (target compound) vs. MTT assay (comparator); 48-hour incubation. |
Why This Matters
For researchers procuring compounds for cervical cancer drug discovery, this ≥10-fold potency differentiation against a common screening cell line provides a quantitative basis for prioritizing CAS 865286-67-5 over dimethylphenyl-substituted analogs.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. NCBI. Available at: https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 View Source
